REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[O:9][CH2:10][CH2:11][C:7]=2[CH:6]=[C:5]2[CH:12]=[CH:13][C:14]([O:16][C:4]=12)=[O:15].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:4]2[O:16][C:14]([CH:13]=[CH:12][C:5]=2[CH:6]=[C:7]2[CH:11]=[CH:10][O:9][C:8]=12)=[O:15] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C(=CC3=C1OCC3)C=CC(=O)O2
|
Name
|
|
Quantity
|
281 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted twice with about 2 liters of chloroform
|
Type
|
WASH
|
Details
|
The combined chloroform extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
There was obtained 150 g (70 percent yield)
|
Type
|
CUSTOM
|
Details
|
of crude 8-methoxypsoralen which on crystallization from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[O:9][CH2:10][CH2:11][C:7]=2[CH:6]=[C:5]2[CH:12]=[CH:13][C:14]([O:16][C:4]=12)=[O:15].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:4]2[O:16][C:14]([CH:13]=[CH:12][C:5]=2[CH:6]=[C:7]2[CH:11]=[CH:10][O:9][C:8]=12)=[O:15] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C(=CC3=C1OCC3)C=CC(=O)O2
|
Name
|
|
Quantity
|
281 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted twice with about 2 liters of chloroform
|
Type
|
WASH
|
Details
|
The combined chloroform extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
There was obtained 150 g (70 percent yield)
|
Type
|
CUSTOM
|
Details
|
of crude 8-methoxypsoralen which on crystallization from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |